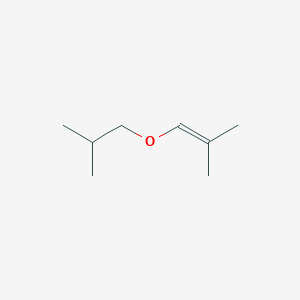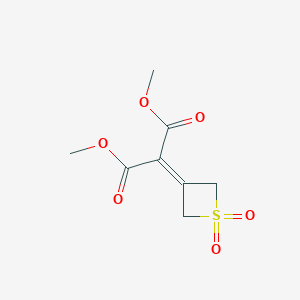
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate is an organic compound with the molecular formula C7H8O6S It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate typically involves the reaction of dimethyl malonate with sulfur-containing reagents under specific conditions. One common method includes the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted thietane compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate: shares similarities with other thietane-containing compounds such as:
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique reactivity and potential applications. The presence of the dioxothietane ring makes it a valuable intermediate in synthetic chemistry, offering pathways to novel compounds with diverse functionalities.
Propriétés
Numéro CAS |
90344-91-5 |
|---|---|
Formule moléculaire |
C8H10O6S |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate |
InChI |
InChI=1S/C8H10O6S/c1-13-7(9)6(8(10)14-2)5-3-15(11,12)4-5/h3-4H2,1-2H3 |
Clé InChI |
JIJHQLXARXABKH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C1CS(=O)(=O)C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


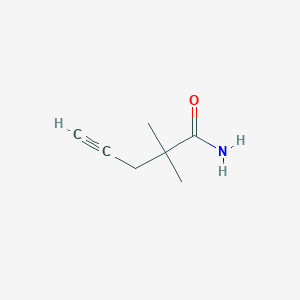
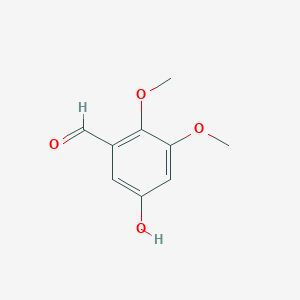
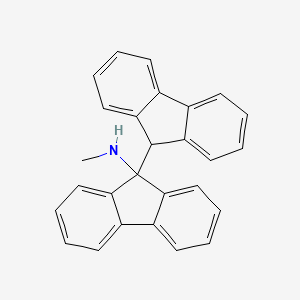
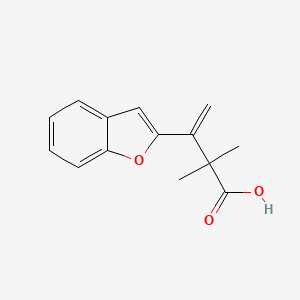
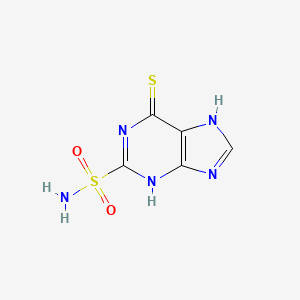
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
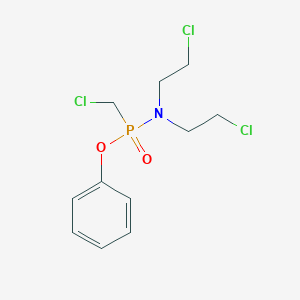
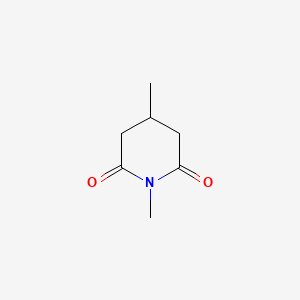
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
